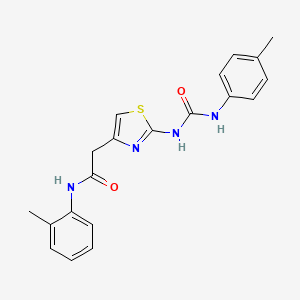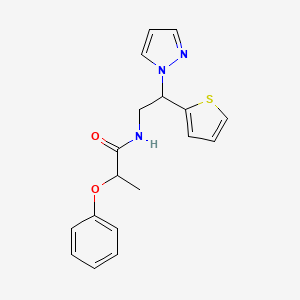
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide” is a complex organic compound. It is related to 4-dimethylaminopyridine (DMAP), a derivative of pyridine . DMAP is a white solid that is more basic than pyridine, due to the resonance stabilization from the NMe2 substituent .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as Knoevenagel condensation followed by metathesization . These reactions can lead to the formation of single crystals, which are grown from a methanol-acetonitrile medium by a low-temperature slow evaporation solution technique .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed using single-crystal X-ray diffraction (SCXRD) techniques . The presence of different vibrational modes in these compounds is confirmed via Fourier transform infrared (FTIR) spectroscopy .Chemical Reactions Analysis
Compounds related to “this compound” have shown significant impact of temperature on the protonation degree . For example, the protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine, was found to be temperature-dependent .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often analyzed using various techniques. For instance, linear optical constants such as cut-off wavelength, bandgap, extinction coefficient, Urbach energy, electrical conductivity, and optical conductivity are found from ultraviolet-visible near-infrared spectroscopy (UV-Vis-NIR) .Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. This compound has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in cellular antioxidant defense and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide is its potential therapeutic applications in cancer and neurological disorders. This compound has been shown to be effective in animal models of these diseases, making it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its complex structure, which makes it difficult to synthesize and study. Additionally, the mechanism of action of this compound is not fully understood, which makes it challenging to optimize its therapeutic potential.
Future Directions
There are several future directions for research on N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of this compound. Another area of research could focus on elucidating the mechanism of action of this compound to better understand its therapeutic potential. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans. Overall, this compound is a promising compound with potential therapeutic applications in cancer and neurological disorders, and further research is needed to fully realize its potential.
Synthesis Methods
The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide involves a complex series of reactions that require specialized equipment and expertise. The most common method for synthesizing this compound is through a multi-step process that involves the reaction of 4-dimethylaminopyrimidine-2-carbaldehyde with 3-phenylpropanoic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methyl iodide to yield this compound. This method has been optimized to produce high yields of this compound with good purity.
Scientific Research Applications
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research has focused on the use of this compound as a potential treatment for cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent.
Another area of research has focused on the use of this compound as a potential treatment for neurological disorders. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. These findings suggest that this compound may have potential as a neuroprotective agent in humans.
Safety and Hazards
DMAP, a related compound, is considered highly toxic . It is readily absorbed through the skin, making it even more dangerous . It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-11-16(21(2)3)20-15(19-13)12-18-17(22)10-9-14-7-5-4-6-8-14/h4-8,11H,9-10,12H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXPDBISXZEIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)CCC2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Acetylphenyl)amino]benzoic acid](/img/structure/B2792693.png)
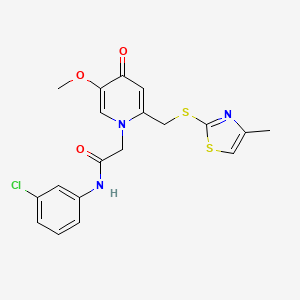


![N-(2-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2792700.png)
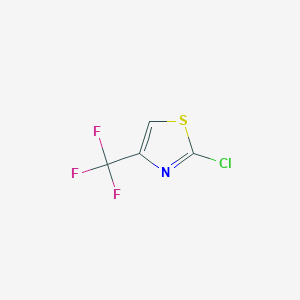
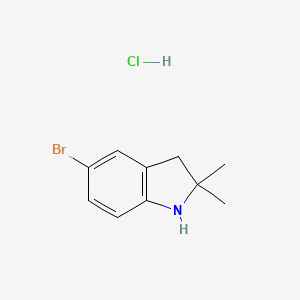
![1-(benzo[d]oxazol-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B2792707.png)
![7-(4-butylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2792708.png)
![[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2792710.png)
